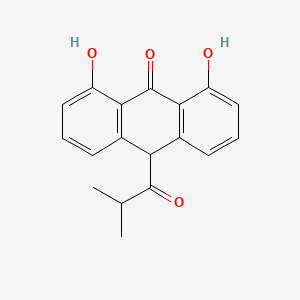

10-Isobutyryl dithranol

Description

Structure

3D Structure

Properties

CAS No. |

102768-28-5 |

|---|---|

Molecular Formula |

C18H16O4 |

Molecular Weight |

296.3 g/mol |

IUPAC Name |

1,8-dihydroxy-10-(2-methylpropanoyl)-10H-anthracen-9-one |

InChI |

InChI=1S/C18H16O4/c1-9(2)17(21)14-10-5-3-7-12(19)15(10)18(22)16-11(14)6-4-8-13(16)20/h3-9,14,19-20H,1-2H3 |

InChI Key |

SUJSJBSFBVHOPA-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |

Canonical SMILES |

CC(C)C(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |

Other CAS No. |

102768-28-5 |

Synonyms |

10-isobutyryl dithranol |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies

Established Synthetic Pathways for 10-Isobutyryl Dithranol

The synthesis of this compound primarily involves the modification of the dithranol molecule at the C-10 position. This strategic acylation aims to modulate the compound's chemical properties.

Methodological Approaches and Reaction Conditions

The synthesis of 10-acyl analogues of dithranol, including this compound, typically involves the reaction of dithranol with the corresponding acyl chloride or anhydride. While specific details for the synthesis of this compound are not extensively detailed in the provided search results, the general approach for creating 10-acyl analogues provides a foundational understanding. For instance, the synthesis of other dithranol esters has involved converting a carboxylic acid to an acid chloride, which is then reacted with dithranol. nih.gov The reaction conditions, such as temperature and solvent, are critical for directing the substitution to the desired position and achieving the intended product. For example, in the synthesis of certain dithranol esters, cooling the acid chloride prior to reaction with dithranol was found to be essential. nih.gov

Considerations for Purity and Yield Optimization

Achieving high purity and optimizing the yield of this compound requires careful control of reaction conditions to minimize the formation of byproducts. The reactivity of the C-10 methylene (B1212753) group in dithranol can lead to undesired side reactions. nih.gov Purification of the final product often necessitates techniques like flash column chromatography to separate the desired 10-acyl derivative from unreacted starting materials and other impurities. nih.gov The choice of solvent can also be a critical factor; in some syntheses of dithranol esters, hexamethylphosphoramide (B148902) (HMPA) was found to be the only effective solvent for achieving the desired monoester. nih.gov

Development of Novel this compound Analogues

The development of novel analogues of this compound is driven by the goal of further refining the properties of dithranol-based compounds.

Strategies for Structural Modification and Substituent Effects

Structural modifications of dithranol and its derivatives have been explored to enhance therapeutic efficacy and reduce side effects. nih.govmdpi.com For 10-acyl analogues of dithranol, including this compound, the length and branching of the acyl chain at the C-10 position can influence the compound's properties. tandfonline.com Studies on various 10-acyl analogues have shown that increasing the length of the acyl chain can affect the compound's activity. tandfonline.com For instance, analogues with 4- and 5-carbon acyl chains, such as butantrone (B1197938) (10-butyryl dithranol) and this compound, have demonstrated different activity profiles compared to dithranol and analogues with shorter acyl chains. tandfonline.comnih.gov

| Compound | Modification | Observed Effect | Reference |

| This compound | Acylation at C-10 | Lower tumor-producing and skin-irritating activity compared to dithranol in SENCAR mice. | nih.gov |

| Butantrone (10-Butyryl Dithranol) | Acylation at C-10 | Lower tumor-producing and skin-irritating activity compared to dithranol in SENCAR mice. | nih.gov |

| 10-Valeryl Dithranol | Acylation at C-10 | Lower tumor-producing and skin-irritating activity compared to dithranol in SENCAR mice. | nih.gov |

Precursor Chemistry and Reaction Mechanisms for Derivatization

The precursor for the synthesis of this compound is dithranol itself. reagent.co.uk Dithranol, or 1,8-dihydroxy-9(10H)-anthracenone, possesses a reactive methylene group at the C-10 position, which is the primary site for acylation to form 10-acyl derivatives. nih.gov The derivatization process, in this case, is a chemical transformation where a functional group (the isobutyryl group) is attached to the precursor molecule. science.gov The reaction mechanism for this acylation likely involves the nucleophilic attack of the enolate form of dithranol on the electrophilic carbonyl carbon of the isobutyryl chloride or anhydride. The formation of free radicals is a known aspect of dithranol chemistry, and the nature of the 10-acyl substituent can influence this radical formation. tandfonline.com It has been suggested that the reduced formation of free radicals with increasing length of the 10-acyl chain contributes to the lower genotoxic activity of compounds like this compound compared to dithranol. tandfonline.com

Molecular and Cellular Mechanisms of Action

Interactions with Subcellular Components and Biomolecules

Nucleic Acid Interaction and Modulatory Effects (In Vitro)

Dithranol and its derivatives have been shown to interact with nucleic acids, a mechanism considered significant for their therapeutic effects. While specific studies on 10-isobutyryl dithranol's DNA interaction are limited, research on the parent compound, dithranol, provides valuable insights. Dithranol readily forms complexes with DNA. oup.com This interaction is believed to impede DNA replication, thereby slowing down the excessive cell division characteristic of certain conditions. wikipedia.org The formation of an anthralin-DNA complex can be observed by a characteristic absorption band at 380 nm. oup.com In human epidermis, the stabilization of dithranol is thought to occur through this complex formation with DNA and proteins. oup.com Studies have also indicated that dithranol can induce strand breaks in human leukocyte DNA in vitro in a dose-dependent manner, suggesting a pro-oxidative interaction that leads to DNA damage. nih.gov

Protein and Enzyme Modulation: Binding and Inhibition Kinetics (In Vitro)

The interaction of dithranol and its analogues with proteins and enzymes is a well-recognized aspect of their mechanism of action. uni-regensburg.de Dithranol has been shown to form a rapid and strong complex with human serum albumin (HSA), with an association constant of 2.3 x 10^4 M-1. oup.com This interaction is very fast, occurring beyond the 5 ms (B15284909) detection limit of a stopped-flow apparatus. oup.com

The inhibitory effects of dithranol derivatives on various enzymes have been investigated. For instance, studies on HaCaT keratinocyte cultures have shown that these compounds can inhibit enzymes associated with cell proliferation and inflammation, such as glucose-6-phosphate dehydrogenase and 5-lipoxygenase. researchgate.net The inhibition of 5-lipoxygenase by various anthralin (B1665566) derivatives has been quantified, with some derivatives showing high potency. researchgate.net The kinetics of enzyme inhibition can be complex, with different types of inhibition (competitive, uncompetitive, noncompetitive) being possible depending on the enzyme and the inhibitor. sci-hub.sekhanacademy.org The IC50 value, which is the concentration of an inhibitor that reduces enzyme activity by 50%, is a common parameter used to quantify inhibitor potency. sigmaaldrich.comnih.gov

Mitochondrial Function and Cellular Energetics Modulation (In Vitro Cellular Models)

Mitochondria are a key target of dithranol and its derivatives. wikipedia.orgdrugcentral.orgnih.gov The accumulation of dithranol in mitochondria interferes with cellular energy supply, likely through the generation of free radicals via oxidation. wikipedia.org This disruption of mitochondrial function is considered a crucial element of its antiproliferative effect. wikipedia.org

Studies in yeast cells have demonstrated that dithranol affects mitochondrial functions. nih.gov Electron microscopy of dithranol-treated psoriatic epidermis has revealed ultrastructural changes in mitochondria, specifically a disturbance in the formation of cristae. medicaljournalssweden.se These changes are similar to those seen in respiration-deficient yeast mutants, suggesting that dithranol may induce a similar state in epidermal cells. medicaljournalssweden.se The inhibition of mitochondrial respiration can occur through pathways like the oxidative pentose (B10789219) phosphate (B84403) pathway and the citric acid cycle. ru.nl The modulation of mitochondrial function by various agents is an active area of research, with techniques available to assess mitochondrial bioenergetics in ex-vivo models. nih.gov

Cellular Signaling Pathway Modulation

Redox Biology and Reactive Oxygen Species Generation in Cellular Systems

The biological activity of dithranol is intrinsically linked to its role in redox biology and the generation of reactive oxygen species (ROS). wikipedia.org The formation of ROS is considered a key mechanism behind its therapeutic effectiveness, as the cells in psoriatic plaques are susceptible to oxidative stress. nih.gov Dithranol's pro-oxidative interactions with phagocytes can lead to oxidative damage to the DNA of nearby cells. nih.gov

Studies have shown that dithranol can induce a modest dose-related increase in superoxide (B77818) generation by neutrophils before activation. nih.gov This generation of ROS can have downstream effects on various cellular processes and signaling pathways. nih.govmdpi.com The cellular redox environment is a complex system involving multiple components that maintain homeostasis, and its disruption can trigger various cellular responses. nih.govnih.gov

Impact on Transcription Factor Activation and Gene Expression Pathways (In Vitro Cellular Models)

The modulation of cellular signaling by dithranol and its derivatives extends to the activation of transcription factors and the subsequent alteration of gene expression pathways. The anti-psoriatic drug anthralin has been shown to activate the transcription factor NF-κB in murine keratinocytes. nih.gov This activation is a downstream consequence of ROS generation.

Genome-wide expression analysis in psoriasis patients treated with dithranol indicates that it primarily targets keratinocytes, with differentially regulated genes belonging to pathways such as keratinocyte differentiation and cornification. nih.gov Microarray analysis has revealed that dithranol can lead to the differential expression of numerous genes. nih.gov For instance, after six days of treatment, 62 genes were differentially expressed, and by the end of treatment, this number rose to 453. nih.gov The ability to modulate transcription factor activation is a key mechanism by which compounds can influence cellular phenotypes. nih.govbiorxiv.org

Receptor and Kinase Signaling Modulation (In Vitro Cellular Models)

In in vitro studies, the parent compound of this compound, dithranol, has been shown to modulate various receptor and kinase signaling pathways. Dithranol can activate the c-Jun N-terminal kinase (JNK) pathway, which is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. anygenes.com This pathway is involved in regulating cellular processes such as proliferation, apoptosis, and stress responses. anygenes.com The activation of the JNK pathway by dithranol is thought to be mediated by lipid peroxidation. ijdvl.com

Dithranol has also been observed to influence the signaling of growth factor receptors. For instance, it can decrease the binding of the epidermal growth factor (EGF) to its receptor and reduce the expression of transforming growth factor-alpha (TGF-alpha). ijdvl.com Furthermore, dithranol has been found to upregulate the expression of interleukin-10 (IL-10) receptors in the HaCaT human keratinocyte cell line. nih.gov

The effects of dithranol and its acyl analogues, including this compound, on signaling pathways are linked to the generation of free radicals. tandfonline.com The length of the acyl chain at the 10-position influences the extent of free radical formation, with longer chains like in this compound leading to reduced free radical generation compared to dithranol. tandfonline.com

Table 1: Effects of Dithranol on Receptor and Kinase Signaling in In Vitro Models

| Cellular Target | Observed Effect | Cell Model |

|---|---|---|

| JNK Pathway | Activation via lipid peroxidation | Mononuclear leukocytes and keratinocytes |

| EGF Receptor | Decreased binding | Epidermal cells |

| TGF-alpha | Decreased expression | Keratinocytes |

| IL-10 Receptor | Upregulation of mRNA and protein expression | HaCaT keratinocytes |

Regulation of Cellular Processes

Apoptosis and Programmed Cell Death Pathways (In Vitro Cellular Models)

Dithranol, the parent compound of this compound, is known to induce apoptosis in keratinocytes, a key mechanism for its therapeutic effects. nih.gov In vitro studies using the HaCaT human keratinocyte cell line have demonstrated a clear dose- and time-dependent induction of apoptosis by dithranol. nih.gov

The apoptotic cascade initiated by dithranol involves a sequence of events. The earliest detectable event is the activation of caspases, specifically caspase-3 and caspase-7, which can be observed after 6 hours of exposure. nih.gov Caspases are a family of proteases that are central to the execution of apoptosis. rndsystems.com Following caspase activation, phosphatidylserine (B164497) externalization, a marker of early apoptosis, occurs after 9 hours. nih.gov Morphological changes characteristic of both early and late-stage apoptosis and necrosis become apparent after 12 hours of treatment. nih.gov

The activation of the JNK signaling pathway by dithranol is also linked to the induction of apoptosis. mdpi.com Activated JNK can translocate to the mitochondria and modulate the activity of Bcl-2 family proteins, leading to the release of cytochrome c and subsequent activation of the caspase cascade. mdpi.com

Table 2: Time-Course of Dithranol-Induced Apoptotic Events in HaCaT Keratinocytes

| Apoptotic Event | Time of Onset |

|---|---|

| Caspase-3/7 Activation | 6 hours |

| Phosphatidylserine Externalization | 9 hours |

| Morphological Changes (Apoptosis/Necrosis) | 12 hours |

Modulation of Cell Proliferation and Differentiation Pathways (In Vitro Cellular Models)

A primary therapeutic effect of dithranol and its analogues, including this compound, is the inhibition of keratinocyte proliferation. drugbank.com In vitro studies have consistently shown that dithranol inhibits the proliferation of epidermal cells. ijdvl.com This anti-proliferative effect is attributed to the inhibition of DNA synthesis and the compound's reducing properties. drugbank.com

Dithranol has been shown to directly target keratinocytes, leading to a rapid decrease in epidermal hyperproliferation. elifesciences.orgelifesciences.org It also influences keratinocyte differentiation. elifesciences.orgnih.gov Specifically, dithranol treatment leads to a rapid downregulation in the expression of genes that regulate keratinocyte differentiation, such as involucrin (B1238512) and certain serpins. nih.gov

The anti-proliferative activity of 10-acyl analogues of dithranol has been compared in various studies. While both dithranol and its analogues like 10-butyryl dithranol (butantrone) inhibit the proliferation of HeLa cells, butantrone (B1197938) has been noted for having less irritating side effects in some clinical contexts. medicaljournalssweden.senih.gov The length of the acyl chain appears to play a role in the compound's activity, with longer chains potentially reducing certain adverse effects. tandfonline.com

Table 3: Effects of Dithranol on Keratinocyte Proliferation and Differentiation

| Process | Effect | Key Mediators/Markers |

|---|---|---|

| Cell Proliferation | Inhibition | Decreased DNA synthesis |

| Cell Differentiation | Modulation | Downregulation of involucrin, SERPINB7, SERPINB13 |

Autophagy Induction and Regulation (In Vitro Cellular Models)

While direct studies on this compound and autophagy are limited, the broader class of polyphenolic compounds, to which dithranol is related, has been shown to modulate autophagy in various in vitro cancer cell models. mdpi.com Autophagy is a cellular process involving the degradation of cellular components through lysosomes. dojindo.com It can be either a pro-survival or a pro-death mechanism depending on the cellular context. mdpi.com

The JNK signaling pathway, which is activated by dithranol, plays a key role in the regulation of autophagy. mdpi.com JNK1 is required for starvation-induced autophagy, while both JNK1 and JNK2 can promote oncolytic adenovirus-mediated autophagy. mdpi.com

In some cancer cell lines, the induction of autophagy by certain polyphenols has been observed to be a pro-survival mechanism. For instance, in human non-small cell lung cancer A549 cells, treatment with some polyphenols increased the levels of autophagy markers like LC3-II and Beclin-1. mdpi.com However, inhibiting autophagy in these cells enhanced apoptosis, suggesting that autophagy was acting to protect the cancer cells. mdpi.com This highlights the complex and context-dependent role of autophagy in response to chemical compounds.

Table 4: Role of JNK in Autophagy Regulation

| JNK Isoform | Role in Autophagy | Context |

|---|---|---|

| JNK1 | Required for autophagy induction | Starvation |

| JNK1 and JNK2 | Promote autophagy | Oncolytic adenovirus infection |

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Structural Determinants for Biological Activity (In Vitro/Cellular)

The biological activity of dithranol derivatives is profoundly influenced by their chemical structure. In vitro and cellular studies have been instrumental in deciphering the key structural features that govern the compounds' interactions with biological targets.

Substitution at the C-10 position of the dithranol nucleus has been a primary strategy for modulating its activity. The introduction of an acyl group, such as the isobutyryl moiety, significantly alters the molecule's physicochemical properties, which in turn affects its biological interactions.

Research has demonstrated a clear correlation between the nature of the 10-acyl substituent and the compound's activity profile. Studies comparing dithranol with its 10-acyl analogues have shown that modifying this position can influence properties such as skin irritation and staining, which are related to the compound's reactivity. For instance, a general trend observed is that as the length of the carbon chain of the 10-acyl substituent increases, the irritative and staining properties of the molecule tend to decrease. medicaljournalssweden.senih.gov

A study involving SENCAR mice compared the activity of dithranol with several 10-acyl analogues, including 10-isobutyryl dithranol, butantrone (B1197938) (10-butyryl dithranol), and 10-valeryl dithranol. nih.gov The results indicated that the tumor-producing and skin-irritating activity of dithranol was markedly greater than that of its 10-acyl analogues, including this compound. nih.gov This suggests that the isobutyryl group at the C-10 position mitigates some of the harsh effects associated with the parent dithranol molecule. While the study used different concentrations for dithranol (3.5 mM) and the acyl analogues (30 mM), it still provides a valuable comparison of their relative activities. nih.gov

| Compound | Concentration (mM) | Papilloma Incidence (%) after 21 weeks (with DMBA initiation) | Key Finding on Irritation |

|---|---|---|---|

| Dithranol | 3.5 | 85 | Caused the most severe irritation. nih.gov |

| 10-Butyryl dithranol (Butantrone) | 30 | 16 | Irritating activity clearly less than dithranol. nih.gov |

| This compound | 30 | 36 | Irritating activity clearly less than dithranol. nih.gov |

| 10-Valeryl dithranol | 30 | 50 | Irritating activity clearly less than dithranol. nih.gov |

Computational chemistry and molecular docking have become indispensable tools for predicting the SAR of dithranol derivatives, offering insights that are often difficult to obtain through experimental methods alone. researchgate.netacademie-sciences.fr These computational approaches allow for the theoretical analysis of molecules to investigate their biological and pharmacokinetic activities. mdpi.comresearchgate.net

Molecular docking simulations, for example, can predict how a ligand like this compound binds to a potential protein target. academie-sciences.frsciforschenonline.org By evaluating the binding affinity and the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, researchers can estimate the potency of a compound. rsc.org These methods rely on the three-dimensional structures of both the ligand and the protein, which can be obtained from experimental data or generated through modeling. beit.tech

Quantum chemistry methods, such as Density Functional Theory (DFT), are used to calculate the electronic properties of molecules, including their molecular structure, vibrational spectra, and molecular orbitals. mdpi.comresearchgate.net This information is crucial for understanding the reactivity of a compound and its potential to interact with biological systems. For instance, theoretical analyses can help in understanding the properties of a molecule, which may assist in its synthesis and further experimental study. mdpi.comresearchgate.net By correlating these calculated properties with experimentally observed biological activities, robust SAR models can be developed. These models can then be used to screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process. arxiv.org

Impact of 10-Acyl Substitution on Molecular Interactions

Rational Design of this compound Analogues for Mechanistic Probing

The rational design of new molecules is a cornerstone of modern medicinal chemistry. dntb.gov.ua For this compound, this involves creating novel analogues to probe the molecular mechanisms underlying its biological effects and to potentially develop compounds with improved activity profiles.

The design of new dithranol analogues generally follows two main principles: ligand-based design and structure-based design.

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of other molecules (ligands) that bind to the target. By analyzing the common structural features and properties of a series of active compounds, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity. New analogues of this compound can then be designed to fit this pharmacophore model, with the expectation that they will exhibit similar or enhanced activity.

Structure-based design , conversely, is applicable when the 3D structure of the biological target (e.g., an enzyme or receptor) has been determined, typically through X-ray crystallography or NMR spectroscopy. ethz.ch With the target structure in hand, computational docking techniques can be used to visualize how a ligand like this compound fits into the active site. researchgate.net This allows for the rational design of modifications to the ligand's structure to improve its complementarity with the target, for example, by introducing new functional groups that can form additional favorable interactions. This approach has been applied in the design of various enzyme inhibitors and therapeutic agents. mdpi.comgoogle.com

Predictive modeling plays a crucial role in the rational design process by allowing scientists to forecast the properties of hypothetical molecules before they are synthesized. These in silico models can predict a wide range of characteristics, from basic physicochemical properties to complex biological and pharmacokinetic profiles.

For analogues of this compound, predictive models can estimate how structural modifications will affect their activity. For example, Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Once a reliable QSAR model is built, it can be used to predict the activity of new, unsynthesized analogues.

Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) models are used to predict the pharmacokinetic properties of potential drug candidates. mdpi.comresearchgate.net These models can assess factors like a molecule's ability to be absorbed into the body and its likely metabolic fate. mdpi.com By using these predictive tools, researchers can design this compound analogues that are not only potent but also possess favorable pharmacokinetic profiles, increasing their chances of success in later stages of development. The ultimate goal is to use these computational insights to guide the synthesis of novel compounds with finely tuned activity profiles for specific mechanistic investigations. mdpi.comresearchgate.net

Analytical and Spectroscopic Characterization in Research Settings

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are essential for isolating 10-Isobutyryl dithranol from complex mixtures, such as reaction media or biological samples, and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of dithranol and its derivatives due to their limited volatility. researchgate.netresearchgate.net A robust stability-indicating HPLC method is critical for separating this compound from its parent compound, dithranol, and potential degradation products like danthron (B1669808) and dithranol dimer. researchgate.netnih.gov

Method development for this compound would logically be based on established methods for dithranol. A reversed-phase (RP-HPLC) approach is typically employed. researchgate.netresearchgate.net Separation is commonly achieved on a C18 column, which is effective for resolving non-polar to moderately polar compounds. researchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, like water with acetic or trifluoroacetic acid, to ensure good peak shape and resolution. researchgate.netnih.gov An isocratic elution is often sufficient for baseline separation of the main components. researchgate.net

Detection is typically performed using a UV-Vis detector. Dithranol and its analogues exhibit strong absorbance in the UV region, with detection wavelengths commonly set around 394 nm to maximize sensitivity for dithranol-related compounds. researchgate.netresearchgate.net The method can be validated according to International Council for Harmonisation (ICH) guidelines for parameters including linearity, accuracy, precision, specificity, and robustness. nih.govresearchgate.net

Table 1: Typical RP-HPLC Parameters for Analysis of Dithranol Analogues

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. nih.gov |

| Mobile Phase | Acetonitrile:Water:Acetic Acid (e.g., 58:37:5, v/v/v) | Eluent to carry the sample through the column. researchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min | Controls retention time and resolution. researchgate.netresearchgate.net |

| Detection | UV at ~394 nm | Wavelength for sensitive detection of the analyte. researchgate.netresearchgate.net |

| Temperature | Ambient or controlled (e.g., 25 °C) | Ensures reproducible retention times. nih.gov |

| Injection Volume | 10 - 20 µL | Standard volume for introducing the sample. |

| Run Time | ~25 min | Sufficient time to elute the analyte and related impurities. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS (B15284909). etamu.edu It is widely used for the analysis of volatile and semi-volatile organic compounds. europeanpharmaceuticalreview.com While dithranol and its acyl derivatives have low volatility, GC-MS analysis can be applied, often requiring a derivatization step to increase analyte volatility and thermal stability. researchgate.net

In a research context, GC-MS can be used to identify and quantify trace impurities, metabolites, or degradation products of this compound. scirp.orgnih.gov For instance, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar hydroxyl groups into non-polar trimethylsilyl (B98337) (TMS) ethers, making the molecule suitable for GC analysis. The sample is injected into the GC, where it is vaporized and separated based on boiling point and interaction with the column's stationary phase. etamu.edu The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that acts as a molecular fingerprint for identification. labtron.com Headspace GC-MS is another valuable application for detecting residual volatile solvents from the synthesis process. europeanpharmaceuticalreview.com

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and investigating its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules, including this compound. researchgate.netcas.cz Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework. nih.govmpg.de

¹H NMR: The ¹H NMR spectrum would confirm the presence of all proton environments. Key signals would include those for the aromatic protons on the anthrone (B1665570) core, the methylene (B1212753) protons at the C-10 position, and the characteristic signals for the isobutyryl group (a septet for the single methine proton and a doublet for the six equivalent methyl protons). The integration of these signals confirms the relative number of protons in each environment.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. libretexts.org This allows for the identification of the carbonyl carbons (from the ester and the anthrone ketone), the aromatic carbons, the C-10 methylene carbon, and the carbons of the isobutyryl group. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons, fully confirming the structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on dithranol and its derivatives. Actual values may vary depending on the solvent and experimental conditions.) | ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | ¹H Signals | 12.0 - 13.0 | Singlet | 2 x Phenolic -OH | | | 6.7 - 7.8 | Multiplets | Aromatic Protons | | | ~4.5 | Singlet | C-10 -CH₂- | | | ~2.7 | Septet | Isobutyryl -CH- | | | ~1.3 | Doublet | Isobutyryl -CH(CH ₃)₂ | | ¹³C NMR | Predicted δ (ppm) | Assignment | | ¹³C Signals | ~189 | Anthrone C=O | | | ~175 | Ester C=O | | | 115 - 152 | Aromatic Carbons | | | ~46 | C-10 Methylene Carbon | | | ~34 | Isobutyryl -C H- | | | ~19 | Isobutyryl -C H₃ |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound with high accuracy and to study its fragmentation patterns, which further corroborates its structure. mdpi.com Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable. mdpi.comnih.gov

The mass spectrum will show a prominent peak for the molecular ion [M]⁺ or a pseudomolecular ion such as [M+H]⁺ or [M+Na]⁺. High-resolution mass spectrometry (HRMS) can determine the molecular mass to several decimal places, allowing for the calculation of the elemental formula. nih.gov

The fragmentation pattern (tandem MS or MS/MS) provides structural information. For this compound, key fragmentation pathways would likely include:

Loss of the isobutyryl group as a radical or ketene.

Cleavage of the ester bond.

Fragmentations characteristic of the anthrone core. youtube.comresearchgate.net

Interestingly, dithranol itself is often used as a matrix for the MALDI-MS analysis of synthetic polymers and other compounds. nist.govcornell.edu

Table 3: Predicted Key m/z Peaks in the Mass Spectrum of this compound (C₁₈H₁₆O₄, Mol. Wt.: 296.32)

| m/z Value | Ion | Possible Interpretation |

|---|---|---|

| ~297 | [M+H]⁺ | Protonated Molecular Ion |

| ~319 | [M+Na]⁺ | Sodiated Molecular Ion |

| ~225 | [M - C₄H₇O]⁺ | Loss of the isobutyryl group |

UV-Vis and Infrared (IR) Spectroscopy in Mechanistic Investigations

UV-Visible (UV-Vis) and Infrared (IR) spectroscopy provide complementary information about the electronic and vibrational states of the molecule, which is useful in mechanistic studies.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is dominated by the extended π-conjugated system of the anthrone core. msu.edu Dithranol exhibits characteristic absorption maxima, and its derivatives are expected to have similar spectral profiles. researchgate.net Changes in the absorption spectrum upon interaction with other molecules or upon degradation can be monitored to investigate reaction mechanisms. The spectrum is typically recorded in a solvent like acetonitrile or ethanol. researchgate.net Any modification to the chromophore, such as substitution on the aromatic rings or reaction at the C-10 position, would be expected to cause a shift in the wavelength of maximum absorbance (λmax). units.it

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. taylorfrancis.com For this compound, the IR spectrum would show characteristic absorption bands confirming its key structural features. mpg.de

Table 4: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 3600 | O-H Stretch | Phenolic Hydroxyl |

| 2850 - 3000 | C-H Stretch | Aliphatic (isobutyryl, methylene) |

| ~1740 | C=O Stretch | Ester Carbonyl |

| ~1630 | C=O Stretch | Ketone Carbonyl (conjugated) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) is a powerful analytical technique utilized to determine the atomic and molecular structure of a crystal. In the context of pharmaceutical and chemical research, XRD is indispensable for characterizing the solid-state properties of a compound, which can significantly influence its stability, solubility, and bioavailability. For a crystalline compound like this compound, XRD analysis would provide definitive proof of its crystal structure, including the arrangement of molecules in the crystal lattice and detailed geometric parameters.

Detailed Research Findings

As of the current available scientific literature, specific single-crystal or powder X-ray diffraction data for this compound has not been published. Consequently, detailed crystallographic tables outlining its specific unit cell dimensions, space group, and atomic coordinates are not available.

However, the application of XRD to the parent compound, dithranol, and its various derivatives and complexes has been documented, providing a framework for what similar analysis would reveal for this compound. For instance, studies on metal complexes of dithranol have employed powder XRD to confirm their crystalline nature. uni-saarland.deekb.eg Such analyses are crucial for understanding how the introduction of different functional groups or the formation of complexes affects the solid-state packing of the molecules.

Should X-ray diffraction studies be conducted on this compound, two primary methods would likely be employed:

Single-Crystal X-ray Diffraction (SCXRD): This technique would provide the most detailed structural information. By irradiating a single crystal of this compound with X-rays, the resulting diffraction pattern can be used to construct a three-dimensional electron density map of the molecule. From this, it would be possible to determine precise bond lengths, bond angles, and torsion angles, as well as the conformation of the isobutyryl group relative to the anthracenone (B14071504) core. This would offer unambiguous confirmation of the compound's stereochemistry and reveal intermolecular interactions such as hydrogen bonding and π-stacking, which govern the crystal packing.

Powder X-ray Diffraction (PXRD): This method is used to analyze a polycrystalline sample and provides a characteristic fingerprint of the crystalline solid. The resulting diffractogram, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is unique to a specific crystalline form. PXRD would be instrumental in identifying different polymorphs (different crystal structures of the same compound), solvates, or hydrates of this compound. The presence of distinct crystalline phases is a critical parameter in pharmaceutical development, as different polymorphs can exhibit varying physical properties.

While direct experimental data for this compound is absent, the table below illustrates the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction analysis, based on general parameters for organic molecules.

Interactive Data Table: Illustrative Crystallographic Data for a Crystalline Organic Compound

| Parameter | Hypothetical Value for this compound | Description |

| Chemical Formula | C₁₈H₁₆O₄ | The elemental composition of the molecule. |

| Formula Weight | 296.32 g/mol | The mass of one mole of the compound. |

| Crystal System | e.g., Monoclinic | A classification of crystals based on their axial systems. |

| Space Group | e.g., P2₁/c | A description of the symmetry of the crystal lattice. |

| Unit Cell Dimensions | The dimensions of the basic repeating unit of the crystal lattice. | |

| a (Å) | e.g., 10.5 | Length of the 'a' axis of the unit cell. |

| b (Å) | e.g., 8.2 | Length of the 'b' axis of the unit cell. |

| c (Å) | e.g., 15.1 | Length of the 'c' axis of the unit cell. |

| α (°) | e.g., 90 | Angle between the 'b' and 'c' axes. |

| β (°) | e.g., 98.5 | Angle between the 'a' and 'c' axes. |

| γ (°) | e.g., 90 | Angle between the 'a' and 'b' axes. |

| Volume (ų) | e.g., 1285 | The volume of the unit cell. |

| Z | e.g., 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | e.g., 1.53 | The theoretical density of the crystal. |

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 10-isobutyryl dithranol. mdpi.compeerj.com These methods model the electron density to calculate a molecule's properties, offering insights into its stability, reactivity, and spectroscopic characteristics. mdpi.com

A detailed theoretical analysis performed on a closely related dithranol ester—a prodrug of dithranol and salicylic (B10762653) acid (DIT-SAL)—provides a strong framework for understanding the likely electronic features of this compound. mdpi.com In such studies, the geometry of the molecule is first optimized to find its most stable three-dimensional conformation. mdpi.com Based on this optimized structure, key electronic properties are calculated.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com For the DIT-SAL analogue, DFT calculations determined the HOMO and LUMO energy levels, which are central to understanding its charge transfer properties and reaction tendencies. mdpi.com

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution across a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com This information is crucial for predicting how the molecule will interact with biological targets, such as proteins or nucleic acids, by highlighting sites prone to electrostatic interactions, hydrogen bonding, and other non-covalent forces. mdpi.com

Reactivity Descriptors

From the foundational HOMO and LUMO energies, a range of global reactivity descriptors can be calculated to quantify chemical behavior. These descriptors provide a more nuanced understanding of the molecule's potential interactions.

| Descriptor | Definition | Significance for Reactivity |

| Ionization Potential (I) | The energy required to remove an electron from a molecule. Approximated as I ≈ -EHOMO. | Indicates the molecule's tendency to be oxidized. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. Approximated as A ≈ -ELUMO. | Indicates the molecule's tendency to be reduced. |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons. Calculated as χ = (I + A) / 2. | Describes the overall electron-attracting nature. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. | A harder molecule (larger η) is less reactive. |

| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. Calculated as ω = χ² / (2η). | Quantifies the molecule's character as an electron acceptor. |

This table outlines key reactivity descriptors derived from quantum chemical calculations, which are instrumental in predicting the chemical behavior of compounds like this compound.

These quantum chemical approaches, as demonstrated on dithranol analogues, are essential for building a foundational understanding of the electronic characteristics that govern the reactivity and potential biological activity of this compound. mdpi.compeerj.com

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. researchgate.netmdpi.com In the context of drug discovery, MD simulations provide detailed insights into how a ligand, such as this compound, interacts with its biological target, typically a protein. These simulations can reveal the stability of the ligand-protein complex, the key amino acids involved in binding, and the conformational changes that occur upon interaction. researchgate.netresearchgate.net

While specific MD simulation studies for this compound are not prominently documented, research on dithranol itself illustrates the methodology. For instance, MD simulations have been used to investigate the binding of mixed-ligand complexes of dithranol to proteins implicated in cancer. researchgate.net In a typical simulation, the ligand is "docked" into the binding site of the target protein using computational algorithms. This initial static model is then subjected to a simulation that calculates the forces between atoms and their subsequent movements over a set period, often nanoseconds to microseconds. mpg.de

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD value suggests that the protein-ligand complex has reached equilibrium and is stable. researchgate.net

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues. High RMSF values can highlight flexible regions of the protein or areas that are significantly affected by ligand binding. mpg.de

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein, identifying critical interactions that stabilize the complex. mpg.de

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the ligand to the protein, providing a quantitative measure of binding affinity. researchgate.net

Simulated Interaction Data for a Dithranol Complex

The following table presents hypothetical data representative of what would be generated from an MD simulation of a dithranol analogue bound to a protein target, based on published studies of similar systems. researchgate.netresearchgate.net

| Simulation Parameter | Result | Interpretation |

| Simulation Length | 100 ns | Standard duration for assessing complex stability. |

| Average RMSD | 2.5 Å | Indicates the complex reached a stable conformation. |

| Key Interacting Residues | Asp145, His41, Gln110 | Specific amino acids forming stable hydrogen bonds or hydrophobic interactions with the ligand. |

| Binding Free Energy (ΔG) | -35.4 kcal/mol | Suggests a strong and favorable binding affinity between the ligand and the protein. |

This interactive table shows representative outputs from a molecular dynamics simulation, illustrating how the stability and nature of a ligand-protein complex are assessed computationally.

Through such simulations, researchers can predict whether this compound is likely to form a stable and effective interaction with a specific biological target, thereby guiding further experimental validation.

In Silico Prediction of Compound Behavior in Biological Systems (Non-Clinical)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug development. nih.gov These computational models assess the pharmacokinetic profile of a compound, predicting its viability as a drug-like molecule. For this compound, these predictions help to evaluate its potential for skin penetration, systemic absorption, and metabolic stability without initial laboratory experiments.

Computational studies on a structurally similar dithranol-salicylic acid (DIT-SAL) prodrug provide a clear example of this approach. mdpi.com Using platforms like SwissADME, researchers can calculate a wide range of physicochemical and pharmacokinetic parameters. mdpi.comresearchgate.net

Key Predicted ADME Properties

Lipophilicity (LogP): The octanol-water partition coefficient is a key indicator of a molecule's ability to cross lipid membranes. An optimal LogP value is crucial for skin penetration. mdpi.com

Water Solubility (LogS): This property affects the formulation of a drug and its absorption in aqueous environments. elifesciences.org

Drug-Likeness Rules: These are sets of criteria, such as Lipinski's Rule of Five, that evaluate whether a compound has physicochemical properties consistent with orally active drugs. Violations of these rules may indicate potential problems with bioavailability. mdpi.com

Bioavailability Score: This score provides a composite prediction of a compound's potential to be absorbed and reach systemic circulation. researchgate.net

Skin Permeability (Log Kp): For a topical agent like this compound, this is a particularly important parameter, predicting the rate at which the compound will pass through the skin. More negative values indicate lower skin permeability. mdpi.com

Predicted ADME/Physicochemical Properties for a Dithranol Analogue (DIT-SAL)

The following data for the DIT-SAL prodrug illustrates the output of an in silico ADME prediction and serves as a proxy for what would be expected for this compound. mdpi.com

| Property | Predicted Value (DIT-SAL) | Optimal Range/Interpretation |

| Molecular Weight | 348.33 g/mol | < 500 g/mol (Adheres to Lipinski's Rule) |

| LogP (Consensus) | 3.85 | Indicates good lipophilicity for membrane permeability. |

| Water Solubility (LogS) | -4.81 (Poorly soluble) | Low solubility is common for lipophilic compounds. |

| Lipinski Violations | 0 | Suggests good potential for drug-likeness. |

| Bioavailability Score | 0.55 | Indicates good oral bioavailability potential. |

| Skin Permeability (Log Kp) | -5.79 cm/s | Suggests moderate skin permeability. |

This interactive table details the in silico predicted ADME and physicochemical properties for a dithranol ester analogue, providing insights into its likely pharmacokinetic behavior.

The "bioavailability radar" is a graphical tool that provides a quick assessment of a compound's drug-likeness by plotting six key physicochemical properties. For the DIT-SAL prodrug, the radar indicated that its properties for lipophilicity, size, polarity, solubility, flexibility, and saturation largely fall within the optimal range for an oral drug. mdpi.com Such in silico tools are invaluable for rapidly screening derivatives like this compound, identifying potential liabilities, and guiding the design of compounds with more favorable pharmacokinetic profiles.

Advanced in Vitro and Ex Vivo Research Models for Mechanistic Studies

Utilization of Defined Cell Line Systems for Mechanistic Dissection

Defined cell line systems are a cornerstone in the mechanistic study of dermatological compounds, providing a reproducible and controlled environment to dissect cellular responses. While direct research on 10-isobutyryl dithranol using these systems is limited, extensive studies on its parent compound, dithranol, and its close analogue, 10-butyryl dithranol (butantrone), offer significant insights into the potential mechanisms that could be explored for this compound.

The immortalized human keratinocyte cell line, HaCaT, has been a principal model for investigating the effects of dithranol. nih.govrsc.org Research using HaCaT cells has been instrumental in understanding how dithranol modulates inflammatory and proliferative pathways. For instance, studies have shown that dithranol can upregulate the expression of interleukin-10 (IL-10) receptors in HaCaT cells in a dose-dependent manner, which is significant given that these receptors are downregulated in psoriatic lesions. nih.govwikigenes.org This suggests a potential anti-inflammatory mechanism of action. Furthermore, metabolomic analyses of HaCaT cells treated with dithranol have provided a clearer understanding of its proposed mechanism of action by revealing significant alterations in cellular metabolism. rsc.org Other investigations using HaCaT cells have demonstrated that dithranol can downregulate the mRNA expression of Id1 (Inhibitor of DNA binding 1), a transcription factor that is upregulated in psoriatic skin and inhibits differentiation.

Beyond keratinocytes, the effects of dithranol and its analogues have been studied in other cell lines. For example, the impact of dithranol and butantrone (B1197938) on cell proliferation has been assessed in HeLa cells. researchgate.netdntb.gov.ua In one study, both dithranol and butantrone were shown to inhibit the proliferation of HeLa cells, indicating their antiproliferative capabilities. dntb.gov.ua Another study focused on the potential for these compounds to induce morphological cell transformation in C3H 10T1/2 C18 mouse embryo fibroblasts. medicaljournals.se The results indicated that neither dithranol nor butantrone increased the formation of transformed foci, unlike the positive control, suggesting a low direct transforming potential in this specific in vitro model. medicaljournals.se

Collectively, these studies on dithranol and butantrone highlight the utility of cell lines like HaCaT, HeLa, and C3H 10T1/2 in elucidating antiproliferative, anti-inflammatory, and metabolic mechanisms. These established models provide a clear framework for future mechanistic dissection of this compound, allowing for direct comparisons of its potency and specific molecular effects against its parent compound and other acyl analogues.

Table 1: Summary of In Vitro Studies on Dithranol and its Analogue Butantrone in Defined Cell Lines

| Cell Line | Compound(s) | Key Findings | Reference(s) |

|---|---|---|---|

| HaCaT | Dithranol | Upregulation of IL-10 receptor mRNA and protein. | nih.gov |

| HaCaT | Dithranol | Alteration of cellular metabolism. | rsc.org |

| HaCaT | Dithranol | Dose-dependent downregulation of Id1 mRNA expression. | |

| HeLa | Dithranol, Butantrone | Inhibition of cell proliferation. | dntb.gov.ua |

| C3H 10T1/2 C18 | Dithranol, Butantrone | No induction of morphological cell transformation. | medicaljournals.se |

| SCL-II (Epidermal) | Dithranol | Dose-dependent decrease in EGF binding. | medicaljournals.se |

Development and Application of 3D Cellular Models and Organoids

Three-dimensional (3D) cellular models, such as reconstructed human epidermis and skin organoids, offer a more physiologically relevant environment compared to traditional 2D cell cultures. nih.govmedizinonline.com These models better replicate the complex architecture of the skin, including cell-cell and cell-matrix interactions, and the formation of gradients for nutrients and oxygen. nih.govmedizinonline.com They are increasingly used in dermatological research for disease modeling and drug testing. nih.govoatext.com

For instance, 3D psoriasis tissue models have been used to test the effects of dithranol, revealing a reduction in Ki67 and keratin (B1170402) 16 positive cells, which are markers of hyperproliferation and abnormal differentiation seen in psoriasis. elifesciences.org The development of organoid technology, which allows for the in vitro cultivation of self-organizing 3D structures that mimic organ function, holds significant promise for dermatological research. nih.govaccscience.comhubrecht.eubmbreports.org These models can be derived from patient stem cells, allowing for the study of diseases and the testing of therapies in a personalized manner. hubrecht.eu

However, a review of the current scientific literature reveals no specific studies on the development or application of 3D cellular models or organoids for the investigation of this compound. The existing research on such models has focused on the parent compound, dithranol, or on general psoriatic disease modeling. elifesciences.org The application of these advanced models would be a logical next step in evaluating the efficacy and mechanism of this compound in a more tissue-like context, allowing for a more accurate assessment of its effects on epidermal structure, cell differentiation, and inflammatory responses.

Ex Vivo Tissue Explant Studies for Molecular Profiling

Ex vivo tissue explant studies, which use fresh human or animal skin maintained in a viable state in the laboratory, serve as a critical bridge between in vitro research and in vivo clinical studies. qima-lifesciences.comreading.ac.uk These models preserve the complex, three-dimensional structure and cellular diversity of native skin, including the epidermis, dermis, and resident immune cells, for a period of time. qima-lifesciences.comreading.ac.uk This makes them highly valuable for studying the penetration, metabolism, and molecular effects of topically applied compounds. qima-lifesciences.comresearchgate.net Molecular profiling techniques can be applied to these explants to analyze changes in gene expression, protein levels, and cellular behavior following treatment. qima-lifesciences.com

While ex vivo skin models are utilized in dermatological research to assess the effects of various compounds and formulations, there is currently no published research detailing the use of ex vivo tissue explant studies for the specific molecular profiling of this compound. Studies on the parent compound, dithranol, have been conducted on human psoriatic skin biopsies, providing valuable data on its effects on inflammatory infiltrates and gene expression in a clinically relevant setting. nih.govelifesciences.org Such ex vivo approaches would be highly beneficial for characterizing the molecular signature of this compound, directly comparing its activity to dithranol, and understanding its effects on the complex cellular milieu of the skin.

Table 2: Tumor-Promoting Activity of Dithranol and its 10-Acyl Analogues in SENCAR Mice

| Compound | Concentration (mM) | Papilloma Incidence (%) at 21 Weeks | Reference(s) |

|---|---|---|---|

| Dithranol | 3.5 | 85 | wikigenes.org |

| 10-Butyryl dithranol (Butantrone) | 30 | 16 | wikigenes.org |

| This compound | 30 | 36 | wikigenes.org |

Future Directions and Emerging Research Avenues

Integration with Systems Biology Approaches

Future research will likely focus on integrating 10-isobutyryl dithranol into systems biology frameworks to create a more holistic understanding of its biological effects. This approach moves beyond single-target interactions to explore the compound's influence on complex cellular networks. By analyzing the global changes in gene expression, protein levels, and metabolic pathways, researchers can identify the broader biological landscape affected by this compound.

This comprehensive view is crucial for elucidating its mechanism of action in diseases like psoriasis, a condition characterized by rapid and excessive skin cell production. ontosight.ai Systems biology can help map the intricate signaling cascades and molecular interactions that are modulated by the compound, potentially revealing new therapeutic targets and biomarkers for treatment response.

Development of Fluorescent Probes and Chemical Tools for Mechanistic Elucidation

To better understand how this compound functions at a subcellular level, the development of specialized chemical tools, particularly fluorescent probes, is a promising area of research. thno.orgnih.govnih.gov These probes can be designed to attach to this compound or its cellular targets, allowing for real-time visualization of its distribution, accumulation, and interaction with specific organelles or proteins within living cells. thno.orgnih.gov

This approach could provide invaluable insights into its mechanism, which is thought to involve the generation of free radicals and interference with cellular energy supply in mitochondria. wikipedia.org By observing these processes directly, researchers can gain a clearer understanding of how the compound exerts its anti-proliferative and anti-inflammatory effects. ontosight.aiwikipedia.org The rational design of such probes is a growing field, with the potential to significantly accelerate the discovery of drug mechanisms. nih.gov

Exploration of Novel Synthetic Methodologies

The synthesis of this compound and its analogs is an area ripe for innovation. nih.gov While methods for creating derivatives of the parent compound, dithranol, have been explored, challenges remain, particularly concerning the reactivity of the C-10 position. nih.gov The development of new, more efficient, and reproducible synthetic routes is crucial for producing a diverse library of related compounds for further study. nih.gov

Exploring novel synthetic strategies could lead to the creation of derivatives with improved properties, such as enhanced stability, reduced side effects, or a more targeted mechanism of action. nih.govtandfonline.com For instance, research into co-drugs, where this compound is combined with another therapeutic agent, represents an innovative synthetic approach to enhance its efficacy. nih.gov

Advanced Computational Approaches for Predictive Chemical Biology

Advanced computational modeling and predictive chemical biology offer a powerful, in-silico approach to understanding and optimizing this compound. These methods can be used to simulate the interaction of the compound with biological targets, predict its metabolic fate, and identify potential off-target effects.

By employing techniques such as molecular docking and quantum mechanics, researchers can model how the chemical structure of this compound and its derivatives influences their biological activity. upatras.grdoi.org This predictive power can guide the design of new analogs with improved therapeutic profiles, prioritizing the synthesis of compounds most likely to succeed in experimental testing. This computational-first approach can significantly streamline the drug discovery and development process, saving time and resources.

Q & A

Q. Advanced

- MALDI-TOF MS : Use dithranol as a matrix for analyzing synthetic polymers or lipid interactions. Chrysophanol, a structurally similar natural compound, is an emerging alternative matrix .

- GC-MS metabolomics : Profile dose-dependent metabolic shifts in HaCaT keratinocytes to map cellular responses .

How can researchers quantify the anti-proliferative efficacy of this compound in keratinocyte models?

Basic

Use HaCaT cells (a psoriasis-relevant keratinocyte line) with gas chromatography-mass spectrometry (GC-MS) to track metabolite changes (e.g., TCA cycle intermediates) across therapeutic doses (0–0.5 µg/mL). Correlate metabolic perturbations with proliferation assays (e.g., MTT) .

What experimental designs optimize the detection of synergistic effects between this compound and UVB phototherapy?

Q. Advanced

- Apply short-contact dithranol (30–60 minutes) followed by UVB irradiation.

- Monitor epidermal biomarkers: keratin 16 suppression, CD3+ T-cell reduction, and remission duration.

- Use SENCAR mice for in vivo validation, as this strain is sensitive to tumor promotion .

Which pharmacokinetic parameters are critical when comparing this compound derivatives?

Q. Basic

- Penetration kinetics : Measure stratum corneum retention using tape-stripping and horizontal skin sectioning.

- Metabolic stability : Assess acetylated derivatives (e.g., triacetyl-dithranol) for hydrolysis rates in epidermal layers .

How do methodological variations in cell transformation assays impact carcinogenic risk assessments?

Q. Advanced

- Initiation status : Uninitiated models underestimate tumorigenicity; pre-treat cells with BaP or DMBA.

- Positive controls : Include DMBA (7,12-dimethylbenz[a]anthracene) to validate assay sensitivity.

- Endpoint selection : Use soft agar colony formation alongside focus-forming assays for robustness .

What biochemical endpoints reliably indicate this compound’s mechanism in psoriasis models?

Q. Basic

- DNA synthesis inhibition : Quantify via ³H-thymidine incorporation in keratinocytes.

- Inflammatory markers : Track CD14+ monocyte and T-cell infiltration reduction in epidermal biopsies.

- Keratin normalization : Suppress hyperproliferation markers like keratin 16 .

How should researchers address conflicting genotoxicity data across test systems for this compound?

Q. Advanced

- Ames test vs. chromosomal assays : Compare mutagenicity in Salmonella TA1537 (with/without S9) with clastogenicity in human lymphocytes.

- Control metabolic activation : Use β-glucuronidase to assess acetylated derivatives’ stability.

- Dose stratification : Avoid supra-therapeutic concentrations that induce artifactual DNA strand breaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.